3-Ethenylidenedecan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethenylidenedecan-1-OL is an organic compound with the molecular formula C12H22O. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom in a long carbon chain. This compound is notable for its unique structure, which includes an ethenylidene group, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethenylidenedecan-1-OL typically involves the reaction of decanal with ethylene in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the ethenylidene group. Common catalysts used in this process include transition metal complexes, which help in the activation of the ethylene molecule.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring high yields and purity of the final product. The use of heterogeneous catalysts, which can be easily separated and reused, is also common in industrial production.
Chemical Reactions Analysis
Types of Reactions
3-Ethenylidenedecan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of aldehydes or ketones.
Reduction: The compound can be reduced to form alkanes by hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for hydrogenation.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of decanal or decanoic acid.
Reduction: Formation of decane.
Substitution: Formation of halogenated derivatives, such as 3-chlorodecan-1-OL.
Scientific Research Applications
3-Ethenylidenedecan-1-OL has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-Ethenylidenedecan-1-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with amino acid residues in the active sites of enzymes, affecting their activity. Additionally, the ethenylidene group can participate in π-π interactions with aromatic residues, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Decanol: A primary alcohol with a similar carbon chain length but lacking the ethenylidene group.
3-Decyn-1-OL: An alcohol with a triple bond in the carbon chain, offering different reactivity and applications.
3-Hexyn-1-OL: A shorter-chain alcohol with a triple bond, used in fragrance synthesis.
Uniqueness
3-Ethenylidenedecan-1-OL is unique due to the presence of the ethenylidene group, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications.
Properties
CAS No. |
821783-03-3 |
---|---|
Molecular Formula |
C12H22O |
Molecular Weight |
182.30 g/mol |
InChI |
InChI=1S/C12H22O/c1-3-5-6-7-8-9-12(4-2)10-11-13/h13H,2-3,5-11H2,1H3 |
InChI Key |
BNNDQPHWGWVXSX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=C=C)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.